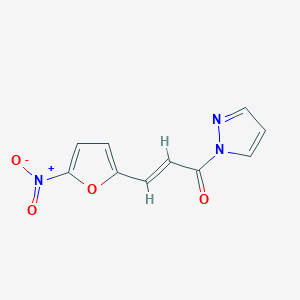![molecular formula C11H9NO4 B5910267 (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester CAS No. 33350-83-3](/img/structure/B5910267.png)
(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester is a heterocyclic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This reaction proceeds through a cyclization process to form the benzoxazine ring . Another method involves the palladium-catalyzed carbonylation of ortho-iodophenols with cyanamide, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
Chemistry
In chemistry, (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology
In biological research, this compound has been studied for its potential as a protease inhibitor. It has shown inhibitory activity against human leukocyte elastase, which is involved in tissue degeneration in several diseases .
Medicine
In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, benzoxazine compounds are used in the production of high-performance polymers and resins. These materials exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazol-2-yl derivatives: These compounds share a similar benzoxazine core structure and exhibit comparable biological activities.
Quinazolinones: These heterocyclic compounds also possess a fused benzene ring and have been studied for their diverse biological activities.
Uniqueness
(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester is unique due to its specific substitution pattern and the presence of the acetic acid methyl ester moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.
Properties
CAS No. |
33350-83-3 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3 |
InChI Key |
HYUHHJZPKDHFRH-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)OC2=CC=CC=C2N1 |
Canonical SMILES |
COC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5910186.png)
![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
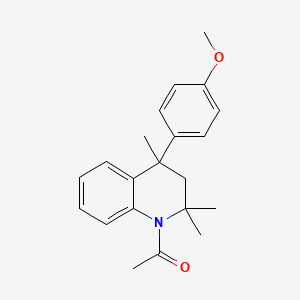
![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![1-(8-acetyl-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl)ethanone](/img/structure/B5910210.png)
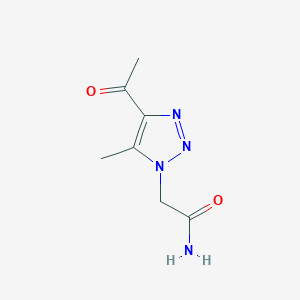
![ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE](/img/structure/B5910234.png)
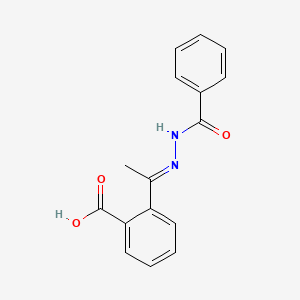
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
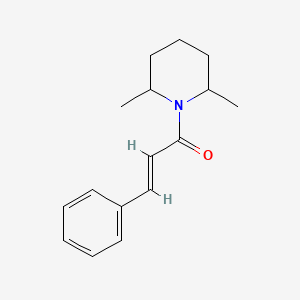
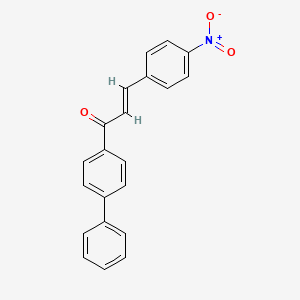
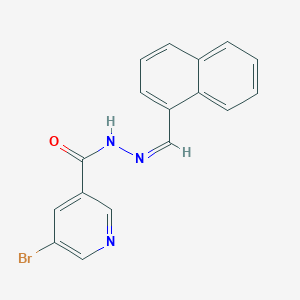
![(2E)-2-methoxyimino-2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B5910278.png)
